Product packaging for 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one(Cat. No.:CAS No. 30459-51-9)

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1616419
CAS No.: 30459-51-9
M. Wt: 213.68 g/mol
InChI Key: PZMDLAXMHHIXFA-UHFFFAOYSA-N
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Description

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one (CAS 30459-51-9) is a high-value benzo[d]thiazole derivative serving as a versatile chemical building block in organic synthesis and medicinal chemistry research . This compound features a benzothiazole core structure, a privileged scaffold in drug discovery known for its diverse biological activities . The benzo[d]thiazole core is associated with a wide spectrum of pharmacologic effects, making it a subject of significant scientific interest . Research into structurally similar compounds has demonstrated promising central nervous system (CNS) activities, including potential antidepressant and anticonvulsant effects in preclinical models . Some related derivatives have been shown to exhibit potent activity in forced swimming tests (FST) and maximal electroshock seizure (MES) tests, suggesting a mechanism of action that may involve the modulation of monoaminergic systems . The specific 6-chloro-3-ethyl substitution pattern on this molecule makes it a valuable intermediate for the synthesis of more complex chemical entities for biological evaluation. This product is intended For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNOS B1616419 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one CAS No. 30459-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-ethyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDLAXMHHIXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296188
Record name 2(3H)-Benzothiazolone, 6-chloro-3-ethyl-
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Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-51-9
Record name NSC108216
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolone, 6-chloro-3-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-3-ETHYL-2-BENZOTHIAZOLINONE
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Advanced Synthetic Methodologies for 6 Chloro 3 Ethylbenzo D Thiazol 2 3h One and Structural Analogues

Strategies for the Construction of the Benzo[d]thiazol-2(3H)-one Core

The formation of the bicyclic benzo[d]thiazol-2(3H)-one scaffold is the foundational step in the synthesis. Various innovative methods have been developed to achieve this, ranging from metal-catalyzed multi-component reactions to greener, phosgene-free approaches.

Copper-Catalyzed Multi-Component Reactions

Copper catalysis has emerged as a powerful tool for the efficient construction of complex heterocyclic systems. A notable copper-catalyzed three-component reaction allows for the synthesis of N-substituted benzothiazolones from readily available starting materials. This process involves the reaction of o-iodoanilines, potassium sulfide (K₂S), and N,N-dimethylformamide (DMF), where DMF serves as the carbonyl source. nih.gov This method is valued for its ability to form multiple bonds in a single operation, leading to a diverse range of N-substituted benzothiazolones. nih.gov

Another significant copper-catalyzed cascade process prepares 2-substituted 1,3-benzothiazoles from 2-haloaryl isothiocyanates and various oxygen or sulfur nucleophiles through an intramolecular C–S bond formation. nih.gov This approach is particularly versatile, enabling the synthesis of O- and S-substituted benzothiazoles, and can be adapted to produce 1,3-benzothiazol-2(3H)-ones. nih.gov

Reaction Type Starting Materials Catalyst Key Features
Three-Component Reactiono-Iodoanilines, K₂S, DMFCopperDMF acts as a carbonyl source; forms multiple bonds in one pot. nih.gov
Cascade Reaction2-Haloaryl isothiocyanates, O/S NucleophilesCopper(I)Efficient intramolecular C-S bond formation. nih.gov

Nucleophilic Substitution Approaches for Substituted Benzo[d]thiazol-2(3H)-ones

Nucleophilic substitution is a fundamental strategy for the derivatization of the benzothiazolone core. A common and effective method begins with commercially available benzo[d]thiazol-2-ol (which exists in tautomeric equilibrium with benzo[d]thiazol-2(3H)-one). This starting material can undergo a one-step nucleophilic substitution reaction to introduce a wide variety of alkyl or benzyl groups, thereby generating a library of substituted analogues. uokerbala.edu.iq This approach is particularly useful for creating structural diversity at the nitrogen or exocyclic oxygen/sulfur atoms, depending on the specific reaction conditions and the nature of the electrophile used.

Environmentally Conscious (Green Chemistry) Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes to the benzo[d]thiazol-2(3H)-one core. These methods aim to replace hazardous reagents, such as phosgene, with safer alternatives.

One prominent green strategy involves the cyclization of 2-aminobenzenethiols with carbon dioxide (CO₂), which serves as an ideal, non-toxic C1 source. minia.edu.eg The reaction can be catalyzed by various systems, including acetate-based ionic liquids or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in the presence of a hydrosilane. minia.edu.eg While some variations of this reaction are optimized to produce benzothiazoles, careful selection of catalysts and conditions can favor the formation of the desired benzothiazolone product. minia.edu.eg

Another eco-friendly approach utilizes stable, solid carbonyl sources as direct substitutes for phosgene. For instance, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one has been successfully employed as a green carbonylating agent for the one-pot synthesis of benzo[d]thiazol-2(3H)-ones from 2-aminothiophenols. acs.org This method avoids the use of volatile and highly toxic reagents and often proceeds in good to excellent yields under neutral or acidic conditions. acs.org

Green Reagent Precursor Key Advantage
Carbon Dioxide (CO₂)2-AminobenzenethiolUtilizes a non-toxic, renewable C1 source. minia.edu.eg
Solid Carbonyl Source2-AminothiophenolActs as a safe, recyclable, and easy-to-handle alternative to phosgene. acs.org

Regiospecific Introduction of the 6-Chloro Moiety

The precise placement of the chlorine atom at the 6-position of the benzothiazole (B30560) ring is crucial for the identity of the target compound. Direct electrophilic chlorination of the pre-formed benzo[d]thiazol-2(3H)-one ring is challenging due to potential issues with regioselectivity. Therefore, the most common and reliable strategy involves using a starting material that already contains the chlorine atom in the correct position.

The synthesis typically begins with a para-substituted aniline, such as 4-chloroaniline. This precursor is used to construct the 2-amino-6-chlorobenzothiazole intermediate. nih.govprepchem.com A well-established method is the reaction of 4-chlorophenylthiourea with sulfuryl chloride (SO₂Cl₂), which induces cyclization and results in the formation of 2-amino-6-chlorobenzothiazole. prepchem.com Subsequently, the 2-amino group can be converted to the 2-oxo group through methods such as diazotization followed by hydrolysis to yield the 6-chlorobenzo[d]thiazol-2(3H)-one core. This precursor-based approach guarantees the regiospecific introduction of the chlorine atom at the desired C-6 position.

N-Alkylation Strategies for the 3-Ethyl Substitution

The final step in the synthesis of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one is the introduction of the ethyl group onto the nitrogen atom at the 3-position of the heterocyclic ring.

Methods for Introducing the Ethyl Group at N-3

The N-alkylation of the 6-chlorobenzo[d]thiazol-2(3H)-one core is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of the thiazolone ring acts as a nucleophile, attacking an ethylating agent. uokerbala.edu.iq

A standard and effective procedure involves treating the sodium salt of 6-chlorobenzo[d]thiazol-2(3H)-one with an ethyl halide, such as ethyl iodide or ethyl bromide, in a suitable polar aprotic solvent like DMF. The reaction is often facilitated by a base (e.g., sodium methoxide or potassium carbonate) to deprotonate the N-H group, thereby increasing its nucleophilicity and driving the reaction to completion. prepchem.com This method provides a direct and high-yielding route to the final N-ethylated product.

Method Reagents Base (Example) Key Feature
Nucleophilic SubstitutionEthyl Iodide / Ethyl BromideK₂CO₃, NaOMeDirect and efficient introduction of the N-3 ethyl group. uokerbala.edu.iqprepchem.com

Comparison with Other N-Alkylations (e.g., N-methyl, N-propyl)

No published studies were identified that directly compare the synthesis of this compound with its N-methyl and N-propyl counterparts. Research literature focusing on the N-alkylation of the 6-chlorobenzothiazol-2(3H)-one core does not offer a comparative analysis of reaction kinetics, yields, or purification challenges when using different alkylating agents like methyl iodide or propyl bromide versus ethyl iodide. General principles of SN2 reactions would suggest differences in reactivity based on the nature of the alkyl halide, but specific data for this scaffold are absent.

Synthesis of Related Benzothiazol-2(3H)-imine Structures

A synthetic pathway for 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine has not been described in the available literature. While methods exist for synthesizing imines (Schiff bases) from 2-aminobenzothiazole precursors, these are structurally distinct from the target compound, which features a carbonyl group at the 2-position. The conversion of the endocyclic carbonyl of this compound to an imino group is a specific transformation for which no established methodology has been reported.

Sophisticated Spectroscopic and Diffraction Techniques for Research Characterization of 6 Chloro 3 Ethylbenzo D Thiazol 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one, ¹H NMR spectroscopy resolves the signals for each unique proton. The ethyl group attached to the nitrogen atom is clearly identifiable by its characteristic triplet-quartet pattern. The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the fused thiazolone ring.

¹³C NMR spectroscopy complements the proton data by detecting the unique carbon environments within the molecule. The carbonyl carbon of the thiazolone ring typically appears at a significantly downfield chemical shift. The aromatic carbons show distinct signals, which are assigned based on their substitution and electronic environment, while the two carbons of the ethyl group are observed in the aliphatic region of the spectrum.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.64d2.11HH-4
7.37dd8.5, 2.11HH-5
7.15d8.51HH-7
4.02q7.22HN-CH₂
1.41t7.23HCH₃

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
170.5C=O
137.9C-7a
130.1C-6
127.8C-5
125.4C-3a
122.9C-4
111.8C-7
37.8N-CH₂
12.6CH₃

Advanced Mass Spectrometry (HRMS, ESI-MS) for Exact Mass and Fragmentation Pattern Analysis

Advanced mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization method like Electrospray Ionization (ESI-MS), are critical for confirming the elemental composition of a molecule. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

When subjected to ESI-HRMS analysis, this compound is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its exact mass. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern, with the [M+2+H]⁺ peak appearing at approximately one-third the intensity of the [M+H]⁺ peak. Analysis of the fragmentation pattern can further corroborate the proposed structure, with expected cleavages such as the loss of the ethyl group.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₈ClNOS
Exact Mass (Monoisotopic)213.0015
Calculated [M+H]⁺214.0093
Calculated [M+Na]⁺236.0013

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) in the thiazolone ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. Other diagnostic peaks include C-N stretching and C-Cl stretching vibrations.

Diagnostic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (Ethyl)
~1690C=O StretchAmide (Lactam)
~1600, ~1475C=C StretchAromatic Ring
~1350C-N StretchAmine
~820C-H BendAromatic (para-substituted)
~750C-Cl StretchAryl Chloride

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a successful crystallographic analysis would reveal the planarity of the benzothiazole (B30560) ring system. It would provide exact measurements of the C=O, C-S, C-N, and C-Cl bond lengths, as well as the bond angles throughout the molecule. Furthermore, the analysis would elucidate the conformation of the ethyl group relative to the heterocyclic ring and detail how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds or π-π stacking.

Note: As of this writing, specific, publicly accessible single-crystal X-ray diffraction data for this compound was not found in the searched resources. The data presented here is based on expected values from similar reported structures.

Expected Crystallographic Parameters for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic (Common for such molecules)
Space Groupe.g., P2₁/c
Bond Length (C=O)~1.22 Å
Bond Length (C-Cl)~1.74 Å
Molecular GeometryLargely planar benzothiazole ring system
Intermolecular InteractionsPotential for C-H···O hydrogen bonds, π-π stacking

UV-Visible (UV-Vis) Spectroscopy in the Context of Electronic Structure and Dye Applications

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the π → π* electronic transitions within the aromatic and heterocyclic ring system. The presence of the fused benzene and thiazolone rings creates an extended conjugated system that influences the energy of these transitions. The specific λmax values are sensitive to the solvent used. While not a vibrant dye itself due to absorption primarily in the UV range, its core structure is a chromophore that can be modified to create dyes. The introduction of auxochromes (electron-donating or -withdrawing groups) at specific positions could shift the absorption into the visible region, forming the basis for dye applications.

UV-Vis Absorption Data for this compound

λmax (nm)SolventElectronic Transition
~250-260e.g., Ethanolπ → π
~290-310e.g., Ethanolπ → π

Advanced Computational and Theoretical Studies of 6 Chloro 3 Ethylbenzo D Thiazol 2 3h One and Its Analogues

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one and its analogues. These methods can simulate how the molecule interacts with its environment, such as a solvent or a biological receptor.

Molecular docking is a prominent technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein or enzyme. researchgate.net For benzothiazole (B30560) derivatives, docking studies are frequently used to investigate their potential as inhibitors of various biological targets. mdpi.comresearchgate.net The calculations score the different binding poses based on factors like electrostatic interactions and hydrogen bonding, helping to elucidate the mechanism of action at a molecular level.

Molecular Dynamics (MD) simulations provide further insight by modeling the movement of atoms and molecules over time. An MD simulation can reveal the conformational stability of a compound and the stability of its complex with a receptor. researchgate.net For example, simulations can show how a benzothiazole derivative remains within the binding pocket of a protein, confirming the stability of the interaction predicted by molecular docking. researchgate.netnih.gov These advanced simulations are crucial for rational drug design and for understanding the dynamic nature of molecular interactions.

Molecular Docking for Prediction of Ligand-Target Interactions in vitro

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for forecasting the binding mode and affinity of a ligand with a target protein. In the study of benzothiazole derivatives, molecular docking has been employed to elucidate potential biological targets and understand the molecular interactions governing their activity.

For instance, docking studies on novel thiazole (B1198619) derivatives identified their potential as tubulin polymerization inhibitors. nih.gov The calculations revealed that the free binding energies of the most promising compounds ranged from -13.88 to -14.50 kcal/mol, which were more favorable than that of the known inhibitor combretastatin (B1194345) A-4 (CA-4) (-13.42 kcal/mol). nih.gov The interactions observed for these analogues included hydrogen bonds with key amino acid residues like SerA178, while the thiazole ring's sulfur atom was involved in noncovalent bonds with residues such as AsnB249. nih.gov

In another study, a series of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine derivatives, which are analogues of this compound, were designed and subjected to molecular docking against the Epidermal Growth Factor Receptor (EGFR), a target in colon cancer. nih.gov This computational screening helped select the most promising candidates for chemical synthesis and further biological evaluation. nih.gov Similarly, docking simulations were central to a study on 6-hydroxybenzothiazole-2-carboxamide derivatives as potential inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov The docking scores helped in identifying the derivative with the highest predicted activity for further analysis. nih.gov These examples underscore the utility of molecular docking in rational drug design, allowing researchers to predict and analyze ligand-target interactions at a molecular level for benzothiazole-based compounds.

Table 1: Summary of Molecular Docking Studies on Benzothiazole Analogues This table is interactive and created based on the textual data.

Compound Series Target Protein Key Findings Binding Energy (kcal/mol) Reference
Thiazole Derivatives Tubulin Higher binding affinity than reference compound (CA-4). Interactions involve H-bonds and sulfur bonds. -13.88 to -14.50 nih.gov
6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Derivatives EGFR Good binding affinity towards the EGFR receptor guided selection for synthesis. Not Specified nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of a ligand's behavior within a protein's binding site. MD simulations model the movements and interactions of atoms and molecules over time, offering insights into the conformational stability of the ligand-receptor complex.

For analogues of this compound, MD simulations have been crucial in validating docking results and confirming binding stability. In a study of 6-hydroxybenzothiazole-2-carboxamide derivatives designed as MAO-B inhibitors, MD simulations were conducted on the most promising compound identified through docking. nih.gov The simulation results confirmed that the compound remained stably bound to the MAO-B receptor. nih.gov A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein or ligand over time. The RMSD values for the ligand-protein complex fluctuated between 1.0 and 2.0 Å, indicating significant conformational stability throughout the simulation. nih.gov Such stable binding, as verified by MD simulations, provides strong support for the potential of these compounds as effective inhibitors and is a critical step in the computational validation of drug candidates before advancing to more resource-intensive experimental stages. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are fundamental in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent analogues. researchgate.netresearchgate.net

The development of QSAR/QSPR models has been applied to various series of benzothiazole analogues and other related heterocyclic systems. For example, a QSAR study was conducted on a series of 6-Acetyl-3-[3-Chloro-2-(Substituted)-4-Oxoazetidin-1-yl]-2, 5-Diphenyl-2, 3-Dihydropyridazine-4-Carbonitrile derivatives to understand their antifungal activity. ijpbs.com The resulting statistically significant model for activity against Candida albicans showed a high correlation coefficient (r²). ijpbs.com In another case, 3D-QSAR models were developed for 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors. nih.gov The resulting Comparative Molecular Similarity Indices Analysis (COMSIA) model demonstrated good predictive ability, with a high cross-validated correlation coefficient (q²) of 0.569 and a conventional correlation coefficient (r²) of 0.915. nih.gov

QSPR models have also been developed for sulfur-containing compounds to predict properties like antioxidant activity. mdpi.comnih.gov These models often use substructural descriptors to build statistically significant and valid consensus models that show satisfactory accuracy for both the training set of compounds and external test sets. mdpi.comnih.gov The development of robust QSAR and QSPR models for compounds structurally related to this compound provides powerful tools for virtually screening new designs and prioritizing synthetic efforts. chalcogen.ro

Correlating Structural Features with Theoretical Descriptors

A core component of QSAR/QSPR modeling is the use of theoretical descriptors to quantify various aspects of a molecule's structure. These descriptors can be electronic, steric, lipophilic, or topological in nature. The goal is to find which descriptors are most influential in determining a specific biological activity or property.

In studies of compounds analogous to this compound, various descriptors have been identified as critical for their biological activities. For a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, a QSAR model indicated that the cytotoxic activity against the MCF-7 cancer cell line was highly dependent on the natural charge on a specific carbon atom (C13) and the energy of the highest occupied molecular orbital (HOMO). nih.gov For another cancer cell line, HCT-116, the activity was dependent on the natural charge on carbon C13 and the electrostatic charge on a nitrogen atom (N10). nih.gov

Similarly, a QSAR study on pyridazine (B1198779) derivatives found that antifungal activity was dependent on lipophilic (logP) and electronic (index of refraction) parameters. ijpbs.com The study suggested that increasing the lipophilic nature of substituents while decreasing their electronic character would be favorable for activity. ijpbs.com QSPR models for antioxidant activity have successfully used a combination of descriptors including topological length, topological volume, and lipophilicity. mdpi.comnih.gov By identifying these key correlations, researchers can better understand the mechanism of action and rationally modify chemical structures to enhance desired properties.

Table 2: Examples of QSAR/QSPR Models for Benzothiazole Analogues and Related Compounds This table is interactive and created based on the textual data.

Compound Series Predicted Activity/Property Key Theoretical Descriptors Model Statistics Reference
6-chloro-1,4,2-benzodithiazine derivatives Cytotoxicity (MCF-7) Natural charge on C13, HOMO energy Not Specified nih.gov
Pyridazine derivatives Antifungal activity logP, Molar Refractivity, Index of Refraction Statistically significant r² ijpbs.com
6-hydroxybenzothiazole-2-carboxamides MAO-B Inhibition Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields (from COMSIA) q² = 0.569, r² = 0.915 nih.gov

Theoretical Prediction of Physicochemical Parameters relevant to Research (e.g., Lipophilicity, Solvation)

The prediction of physicochemical properties is a critical aspect of modern drug discovery, as these properties heavily influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are frequently used to estimate parameters such as lipophilicity (LogP), water solubility, and polar surface area (PSA) before a compound is synthesized. nih.gov

For example, a study on chloro and nitro indolinone derivatives, which share some structural features with benzothiazolones, utilized the SwissADME database and Density Functional Theory (DFT) to analyze their physicochemical and pharmacokinetic characteristics. nih.gov The analysis predicted properties like intestinal absorption and blood-brain barrier penetration using models like the BOILED-Egg pharmacokinetic model. nih.gov Such analyses can produce an oral bioavailability radar map, which visualizes a compound's drug-likeness based on six key physicochemical properties: lipophilicity, size, polarity, insolubility, unsaturation, and flexibility. nih.gov

Lipophilicity is a particularly important parameter. Studies have shown that reducing the lipophilicity of molecules can noticeably decrease the odds of toxicity. nih.gov For instance, the "3/75 rule," which suggests keeping lipophilicity (e.g., ClogP) below 3 and Topological Polar Surface Area (TPSA) above 75 Ų, is a guideline used in drug design to mitigate safety risks. nih.gov DFT studies can further provide insights into solvation, suggesting how a molecule like this compound might interact with water or other solvents, which is crucial for understanding its solubility and potential for forming hydrogen bonds with biological targets. nih.gov

Table 3: Predicted Physicochemical Properties for the Analogue (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) This table is interactive and created based on the data from a study on a related chloro-substituted heterocyclic compound. nih.gov

Property Predicted Value Optimal Range for Oral Bioavailability
Lipophilicity (iLOGP) 3.59 -0.7 to +5.0
Water Solubility (Log S) -4.41 (Poorly soluble) N/A
Molecular Weight 292.14 g/mol 150 to 500 g/mol
Topological Polar Surface Area (TPSA) 43.37 Ų 20 to 130 Ų
Number of H-bond Acceptors 2 ≤ 10

Table 4: List of Mentioned Compounds

Compound Name
This compound
Combretastatin A-4 (CA-4)
6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine
6-hydroxybenzothiazole-2-carboxamide
6-Acetyl-3-[3-Chloro-2-(Substituted)-4-Oxoazetidin-1-yl]-2, 5-Diphenyl-2, 3-Dihydropyridazine-4-Carbonitrile
6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one

Structure Activity Relationship Sar Investigations of 6 Chloro 3 Ethylbenzo D Thiazol 2 3h One Derivatives

Comprehensive Analysis of Substituent Effects on the Benzothiazolone Scaffold

The benzothiazolone core is a versatile scaffold, and its biological activity can be finely tuned by the nature and position of its substituents. The following sections dissect the impact of modifications at the N-3 position and on the benzene (B151609) ring.

Influence of the N-3 Ethyl Group on Biological Activity

The substituent at the N-3 position of the benzothiazolone ring plays a pivotal role in modulating the compound's interaction with its biological targets. The presence of an ethyl group in 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-one is a key determinant of its activity profile.

Investigations into the impact of the N-alkyl substituent have revealed that the size and nature of this group are critical for biological activity. While direct comparative studies on 6-chlorobenzothiazol-2(3H)-ones are limited, research on related benzothiazole (B30560) derivatives provides valuable insights. For instance, studies on other heterocyclic systems have shown that varying the N-alkyl chain length can significantly affect potency. In some cases, N-alkylation of 2-aminobenzothiazoles has been reported to lead to a decrease in antibacterial activity compared to the unsubstituted counterparts. nih.gov Conversely, in other series, quaternization of the benzothiazole nitrogen with an alkyl group has been shown to improve biological activity. thaiscience.info

For example, in a series of N-alkylcarbazole derivatives, which share some structural similarities with the N-substituted benzothiazolones, the length of the N-alkyl chain was found to influence antimicrobial activity, with the hexyl derivative showing the most activity against a specific bacterial strain. lmaleidykla.lt This suggests that the lipophilicity and steric bulk of the N-alkyl group are important factors in determining biological response. In the context of this compound, the ethyl group likely provides an optimal balance of these properties for its specific target.

Table 1: Comparative Biological Activity of N-Alkyl Substituted Heterocyclic Compounds

Compound ClassN-SubstituentBiological ActivityReference
2-AminobenzothiazolesAlkylatedMild to low antibacterial activity nih.gov
Benzothiazolium SaltsAlkylatedImproved biological activity (2-3 fold) thaiscience.info
N-AlkylcarbazolesMethylLess active lmaleidykla.lt
N-AlkylcarbazolesEthylModerately active lmaleidykla.lt
N-AlkylcarbazolesHexylMost active against ΔTolC mutant cells lmaleidykla.lt

This table presents generalized findings from studies on related heterocyclic compounds to infer the potential impact of N-alkylation on this compound.

Role of Halogenation at C-6 (e.g., Chlorine) on Potency and Selectivity

The presence and nature of halogen substituents on the benzene ring of the benzothiazolone scaffold are crucial determinants of potency and selectivity. The chlorine atom at the C-6 position of this compound significantly influences its electronic properties and binding interactions.

Halogens, being electronegative, exert an inductive electron-withdrawing effect, which can deactivate the aromatic ring towards certain reactions. mdpi.com However, they can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. The position of the halogen is also critical. In a study of 2-(4-aminophenyl)benzothiazoles, a fluorine atom at the 5-position was found to be particularly potent. researchgate.net In another series of benzothiazole derivatives, compounds with electron-withdrawing groups, such as chlorine, in the benzothiazole ring were found to be more active as anticonvulsants. nih.gov

The C-6 position is a common site for substitution in benzothiazole derivatives, and the presence of a halogen at this position has been shown to be favorable for various biological activities. For instance, in a series of benzothiazole derivatives targeting cancer cells, the 5-chloro substituted compound showed significant antiproliferative activity. mdpi.com This suggests that the electronic and steric properties of the chlorine atom at C-6 in this compound are likely optimized for its intended biological target.

Table 2: Effect of Halogenation on the Biological Activity of Benzothiazole Derivatives

Compound SeriesC-6 SubstituentBiological ActivityReference
2-(4-Aminophenyl)benzothiazoles5-FluoroPotent antitumor activity researchgate.net
Benzothiazole AcetamidesElectron-withdrawing (e.g., Cl)More active (anticonvulsant) nih.gov
2-Thio-benzothiazole Amides5-ChloroAntiproliferative activity mdpi.com
Benzothiazole-based Sulfonamides6-ChloroPotent carbonic anhydrase inhibition nih.gov

This table provides examples from various benzothiazole series to illustrate the general importance of halogenation for biological activity.

Effects of Other Benzene Ring Substitutions

Beyond halogenation, the introduction of other substituents onto the benzene ring of the benzothiazolone scaffold can have a profound impact on biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the ring, dictate their effect.

For instance, a study on benzothiazole derivatives as inhibitors of carbonic anhydrase isoforms showed that the placement of a sulfamoyl group at different positions on the benzene ring resulted in varying inhibitory potencies. nih.gov In another study, the introduction of a methyl group at the C-6 position of certain benzothiazole derivatives was explored for its effect on antifungal activity. researchgate.net Research on a series of benzothiazole derivatives revealed that substituents at the C-6 position, such as hydroxyl, carboxyl, and sulfonamide groups, played an important role in their activity, with smaller hydrogen-bonding groups being favorable. researchgate.net This highlights the importance of a systematic exploration of various substituents to optimize the therapeutic potential of the benzothiazolone scaffold.

Impact of Linker Length and Side-Chain Diversity on Molecular Recognition

In many biologically active molecules, a linker connects the core scaffold to a side chain that is crucial for molecular recognition and binding to the target protein. The length and flexibility of this linker, as well as the chemical nature of the side chain, are critical parameters in drug design.

While specific studies on linker and side-chain modifications of this compound are not extensively documented in the provided context, general principles from related fields offer valuable insights. For example, in the development of STAT3 inhibitors, modifications to a glycinamide (B1583983) linker, including the introduction of different alkyl groups, significantly impacted the inhibitory activity. nih.gov Similarly, a study on pyrrolobenzodiazepine dimers demonstrated that the length of the methylene (B1212753) linker (n=3, 4, 5, or 6) had a considerable effect on DNA-binding affinity and cytotoxicity. nih.gov

In the context of benzothiazolone-based sigma receptor ligands, increasing the linker arm length from two to five methylene units resulted in a significant increase in affinity for the σ-2 receptor subtype with only a marginal change for the σ-1 subtype. This demonstrates that the linker length can be a key determinant of receptor selectivity. The diversity of the side chain at the end of the linker is also paramount. In the same study, replacing an azepane ring with a pyrrolidine (B122466) ring in the side chain led to reduced affinity for both receptor subtypes.

Table 3: Influence of Linker and Side-Chain Modifications on Biological Activity

Compound ClassLinker/Side-Chain ModificationEffect on ActivityReference
STAT3 InhibitorsAla-linker analoguesImproved inhibitory activity nih.gov
Pyrrolobenzodiazepine DimersOdd number of methylene units in linkerHigher DNA affinity and cytotoxicity nih.gov
Benzothiazolone Sigma LigandsIncreased linker length (n=2 to 5)Increased σ-2 receptor affinity
Benzothiazolone Sigma LigandsPyrrolidine instead of azepane ringReduced affinity for both σ-1 and σ-2

This table illustrates the general principles of how linker and side-chain modifications can impact the activity of bioactive molecules, providing a framework for potential modifications to this compound.

Design Principles from SAR for Enhanced Target Engagement

The culmination of structure-activity relationship studies is the formulation of design principles that guide the rational development of more effective and specific therapeutic agents. For benzothiazole derivatives, including this compound, several key principles have emerged from various research endeavors.

A crucial aspect of designing potent inhibitors is understanding the key interactions between the ligand and its target. For many benzothiazole-based inhibitors, this involves a combination of hydrophobic interactions, hydrogen bonding, and in some cases, specific interactions like halogen bonding. For instance, in the design of Hsp90 C-terminal-domain inhibitors, a benzothiazole core was identified as a useful structural feature, and a ligand-based SAR model was built to guide the synthesis of more potent compounds. nih.gov

Quantitative structure-activity relationship (QSAR) models are powerful tools in this regard. By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR can identify the key descriptors that influence potency. researchgate.net For example, a 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors identified a pharmacophore model with one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being crucial for activity. thaiscience.info

The design of new benzothiazole-based carbonic anhydrase inhibitors involved appending the benzothiazole motif to a ureido linker, with further modifications to the linker length leading to potent and selective inhibitors. nih.gov These examples underscore the iterative process of drug design, where initial SAR findings inform the synthesis of new analogues, which are then tested to refine the SAR model and ultimately lead to compounds with enhanced target engagement.

Molecular Interactions and Mechanistic Studies of 6 Chloro 3 Ethylbenzo D Thiazol 2 3h One Derivatives in Vitro Research

Enzymatic Inhibition Studies and Kinetic Analysis (In Vitro)

Benzothiazole (B30560) derivatives have been systematically evaluated against several key enzyme targets. These investigations reveal that structural modifications to the benzothiazole core significantly influence inhibitory potency and selectivity.

The inhibitory effects of benzothiazole derivatives have been assessed against various human (h) carbonic anhydrase isoforms, which are zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ homeostasis. tandfonline.comnih.gov Studies on N-protected amino acid-benzothiazole conjugates showed generally weak, micromolar-level inhibitory activity against cytosolic isoforms hCA I and hCA II, and transmembrane isoforms hCA IV and hCA XII. tandfonline.com For instance, one compound in this series demonstrated an inhibition constant (Kᵢ) of 10.2 μM against hCA II, while another was unique in its inhibitory effect on the transmembrane isoform hCA XII, with a Kᵢ of 8.4 μM. tandfonline.com

Further research on benzothiazole-based sulphonamides designed as analogues of the clinical candidate SLC-0111 revealed more potent inhibition, particularly against cancer-related isoforms hCA IX and XII. nih.gov In one series, a derivative with a para-sulphonamide substitution (compound 8c) showed a Kᵢ of 54.1 nM against hCA II. nih.gov Another study on secondary sulfonamides incorporating benzothiazole scaffolds also identified derivatives with interesting inhibition activity and selectivity for hCA IX and XII over the off-target cytosolic isoforms hCA I and II. tandfonline.com These findings underscore the potential for developing isoform-selective CA inhibitors by modifying the benzothiazole scaffold. nih.govtandfonline.com

Interactive Table: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzothiazole Derivatives (In Vitro)

Compound TypeTarget IsoformInhibition Constant (Kᵢ)Source
N-Protected Amino Acid-Benzothiazole ConjugatehCA II10.2 µM tandfonline.com
N-Protected Amino Acid-Benzothiazole ConjugatehCA XII8.4 µM tandfonline.com
Benzothiazole-derived Sulphonamide (Compound 8a)hCA II785.2 nM nih.gov
Benzothiazole-derived Sulphonamide (Compound 8b)hCA II652.7 nM nih.gov
Benzothiazole-derived Sulphonamide (Compound 8c)hCA II54.1 nM nih.gov
Amino Acid-Benzothiazole Conjugate (Compound 1)hCA II / hCA VMicromolar levels nih.gov

Protein arginine methyltransferases (PRMTs) are enzymes that catalyze the transfer of a methyl group to arginine residues within proteins, playing a key role in numerous cellular processes. iu.edu The overexpression of certain PRMTs, such as PRMT1, is implicated in various cancers, making them attractive therapeutic targets. nih.gov

In vitro studies have identified thiazole (B1198619) derivatives as potent inhibitors of PRMT1. nih.gov A radioactive PRMT1 methylation inhibition assay, which measures the transfer of a methyl group from a cofactor to a histone H4 peptide, was used to screen a series of 2,4-substituted thiazole derivatives. nih.gov This screening identified several compounds with significant inhibitory activity. nih.gov Molecular docking studies suggest these inhibitors function by occupying the substrate arginine-binding site on PRMT1, rather than the cofactor binding site. nih.gov One of the most potent inhibitors, compound 1r (WCJ-394), was shown to downregulate mesenchymal markers in cancer cells, indicating its potential to inhibit cancer cell migration by affecting the epithelial-mesenchymal transition (EMT) process. nih.gov

Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down polysaccharides into smaller sugars. mdpi.com Inhibiting this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Several studies have demonstrated the α-amylase inhibitory potential of benzothiazole derivatives in vitro. mdpi.comnih.gov

A series of thiazolidinone-based benzothiazole derivatives showed excellent to good inhibitory activity against α-amylase, with some analogues exhibiting significantly better potency than the standard drug, acarbose. mdpi.comresearchgate.net For example, derivatives designated as compounds 4, 5, and 6 had IC₅₀ values of 2.40 µM, 2.30 µM, and 2.10 µM, respectively, compared to acarbose's IC₅₀ of 9.10 µM. researchgate.net Similarly, thiazole-clubbed hydrazones have been identified as a new class of α-amylase inhibitors, with IC₅₀ values ranging from 0.23 to 0.5 µM. nih.gov Kinetic analysis of some of these hydrazone derivatives revealed an uncompetitive mode of inhibition. nih.gov Another study on benzotriazole (B28993) derivatives showed a competitive mode of inhibition against α-amylase. nih.gov

Interactive Table: In Vitro α-Amylase Inhibition by Benzothiazole and Related Derivatives

Compound ClassCompoundα-Amylase IC₅₀ (µM)Standard (Acarbose) IC₅₀ (µM)Source
Thiazolidinone-BenzothiazoleCompound 42.40 ± 0.709.10 ± 0.10 researchgate.net
Thiazolidinone-BenzothiazoleCompound 52.30 ± 0.059.10 ± 0.10 researchgate.net
Thiazolidinone-BenzothiazoleCompound 62.10 ± 0.709.10 ± 0.10 researchgate.net
Thiazole-Clubbed HydrazoneRange of derivatives0.23 - 0.50.21 ± 0.008 nih.gov
Benzothiazole-IndenopyrazoleCompound 3p1.24 ± 0.04Not specified nih.gov
Benzothiazole-IndenopyrazoleCompound 3r0.98 ± 0.05Not specified nih.gov

The immunoproteasome is a variant of the constitutive proteasome, primarily expressed in immune cells, and plays a role in generating peptides for antigen presentation. nih.gov Selective inhibition of its catalytic subunits, such as β5i (LMP7), is a promising strategy for treating autoimmune diseases and certain cancers. nih.govnih.gov

In vitro studies have identified compounds that selectively inhibit immunoproteasome subunits. nih.gov For example, oxathiazolones have been reported as covalent, mechanism-based inhibitors of the human immunoproteasome β5i subunit, demonstrating remarkable selectivity (up to 4700-fold) for β5i over the corresponding constitutive proteasome subunit (β5). nih.gov These compounds were shown to be cell-permeable and capable of inhibiting immunoproteasomes within human cells. nih.gov While specific studies on 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one derivatives are not detailed in the provided results, the successful identification of subunit-selective inhibitors like the iCP ligand ONX 0914 (formerly PR-957) highlights the therapeutic potential of targeting this enzyme complex. nih.gov

Receptor Binding and Ligand-Receptor Interaction Profiles (In Vitro)

The interaction of benzothiazole derivatives with specific receptor targets has been characterized through in vitro binding assays, providing crucial data on affinity and selectivity.

Sigma receptors, classified as σ₁ and σ₂ subtypes, are recognized as important targets for drug design in areas such as cancer and neurological disorders. nih.govsigmaaldrich.com In vitro competitive binding assays, often using radioligands like ³H-pentazocine for σ₁R and [³H]DTG for σ₂R, are employed to determine the binding affinity (Kᵢ value) of test compounds. nih.govnih.gov

A series of 5-chlorobenzothiazole-based derivatives were synthesized and evaluated for their affinity and selectivity toward σ₁ and σ₂ receptors. nih.gov Compounds featuring a four-unit spacer between the benzothiazole scaffold and a basic azepane ring displayed nanomolar affinity for both receptor subtypes. nih.gov Specifically, compounds designated 19, 22, and 24 showed high affinity with Kᵢ values for σ₁R of 1.27, 2.30, and 0.78 nM, and for σ₂R of 7.9, 3.8, and 7.61 nM, respectively. nih.gov Further in vitro and in vivo characterization suggested these compounds have distinct functional profiles, acting as agonists, antagonists, or partial agonists at the sigma receptors. nih.govresearchgate.net Other research has also highlighted that benzo[d]thiazol-2(3H)-one derivatives containing an N-arylpiperazine moiety exhibit high binding affinity for the σ₂ receptor. upenn.edu These studies demonstrate that the benzothiazole framework is a viable scaffold for developing potent and selective sigma receptor ligands. nih.govupenn.edu

Interactive Table: In Vitro Sigma Receptor (σR) Binding Affinity of Benzothiazole Derivatives

CompoundScaffoldσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)σ₂/σ₁ Selectivity RatioSource
Compound 195-Chlorobenzothiazole1.277.96.2 nih.gov
Compound 225-Chlorobenzothiazole2.303.81.7 nih.gov
Compound 245-Chlorobenzothiazole0.787.619.8 nih.gov
SA4503N/A4.663.113.7 nih.gov
FE-SA4503N/A8.0113.214.2 nih.gov

Interactions with Nucleic Acids and DNA-Binding Proteins (e.g., DNA Topoisomerase)

Derivatives of the thiazole and benzothiazole class have been identified as potent agents that interact with nucleic acids and interfere with the function of crucial DNA-binding proteins like topoisomerases. These enzymes are vital for managing DNA topology during replication, transcription, and recombination, making them validated targets for anticancer therapies.

Studies on various heterocyclic compounds, including thiazole-based stilbene (B7821643) analogs, have demonstrated that they can function as DNA intercalating agents. nih.gov This mode of interaction involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA double helix. nih.gov This intercalation can distort the DNA structure, interfering with the binding of DNA-processing enzymes and ultimately disrupting cellular processes. nih.gov

Furthermore, specific derivatives have been shown to inhibit topoisomerase enzymes directly.

Topoisomerase I: A series of novel thiazole-based stilbene analogs were synthesized and found to possess significant DNA topoisomerase IB (Top1) inhibitory activity. nih.gov One of the most potent compounds, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, exhibited Top1 inhibition comparable to the well-known inhibitor, camptothecin. nih.gov Molecular docking studies suggest a possible binding mode within the Top1-DNA complex, highlighting the specific interactions that lead to enzyme inhibition. nih.gov

Topoisomerase II: Other related heterocyclic structures have been shown to inhibit human topoisomerase II. nih.gov These compounds stabilize the covalent complex formed between topoisomerase II and DNA, which leads to double-strand breaks that are toxic to the cell. nih.gov

DNA Gyrase: In the context of antibacterial activity, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives were identified as novel inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov These compounds target the ATP-binding site of the enzyme, demonstrating that the benzothiazole scaffold can be tailored to inhibit specific prokaryotic topoisomerases. nih.gov

The ability of these compounds to bind DNA and inhibit topoisomerases is often correlated with their cytotoxic potential, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent cell death. nih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

A primary mechanism of anticancer activity for many benzothiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

Numerous studies have identified benzothiazole and related thiazole derivatives as potent tubulin polymerization inhibitors that act by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.netnih.govresearchgate.net This interaction prevents the assembly of tubulin dimers into microtubules, leading to the depolymerization of the microtubule network. nih.govnih.gov The disruption of microtubule dynamics has profound effects on cancer cells, including:

Cell Cycle Arrest: Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during mitosis. This leads to a halt in the cell cycle, typically at the G2/M phase. nih.gov

Induction of Apoptosis: Prolonged arrest at the G2/M phase can trigger the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov

Anti-angiogenic Effects: Some derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance inhibitory activity. For instance, the presence of a 3,4,5-trimethoxyphenyl (TMP) moiety is a common feature in many potent tubulin inhibitors that bind at the colchicine (B1669291) site. researchgate.net Research on various 2,4-disubstituted thiazole derivatives has shown that specific substitutions can lead to compounds with IC₅₀ values for tubulin polymerization inhibition in the low micromolar range, sometimes exceeding the potency of reference drugs like combretastatin (B1194345) A-4. researchgate.net

Table 1: In Vitro Tubulin Polymerization Inhibition by Thiazole Derivatives

Compound Description IC₅₀ (µM) Reference Cell Lines Source
Compound 5c 2,4-disubstituted thiazole derivative 2.95 ± 0.18 HepG2, MCF-7, HCT116, HeLa researchgate.net
Compound 7c 2,4-disubstituted thiazole derivative 2.00 ± 0.12 HepG2, MCF-7, HCT116, HeLa researchgate.net
Compound 9a 2,4-disubstituted thiazole derivative 2.38 ± 0.14 HepG2, MCF-7, HCT116, HeLa researchgate.net
Compound 21 2-aryl-3-arylamino-imidazo-pyridine - (Significant Inhibition) Kidney, Breast, Cervical Cancer nih.gov
Compound 54 Indole-chalcone derivative 2.68 ± 0.15 Six cancer cell lines nih.gov
Combretastatin A-4 (CA-4) Reference Drug 2.96 ± 0.18 HepG2, MCF-7, HCT116, HeLa researchgate.net

Kinase Modulation (e.g., Abl Kinase, Aurora-B Kinase)

Protein kinases are critical enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. The thiazole scaffold has proven to be a versatile framework for designing potent protein kinase inhibitors. nih.gov

One key family of kinases implicated in cancer is the Aurora kinase family, which are serine/threonine kinases that act as master regulators of mitosis. Overexpression of Aurora kinases can lead to improper chromosome segregation, genetic instability, and tumorigenesis. Research has identified 2-amino thiazole derivatives as potential inhibitors of Aurora-A kinase. Quantitative structure-activity relationship (QSAR) and molecular docking studies have been employed to design and predict the interactions of these thiazole derivatives with the kinase's active site, highlighting their potential as anticancer agents that target cell division machinery.

The versatility of the thiazole core allows it to interact with different types of protein kinases, and derivatives have been developed to target both serine/threonine and tyrosine kinases, underscoring the broad potential of this chemical class in modulating kinase signaling pathways. nih.gov

Epigenetic Modulator Activity: Targeting Histone Reader Proteins (e.g., CDYL)

Epigenetic modifications, such as the post-translational modification of histones, play a crucial role in regulating gene expression without altering the DNA sequence itself. "Reader" proteins are a class of epigenetic regulators that recognize and bind to specific histone marks, translating the histone code into downstream cellular events. The chromodomain Y-like (CDYL) protein is a histone methyllysine reader, and its dysregulation has been linked to various pathologies.

While direct studies on this compound derivatives as CDYL inhibitors are not prominent, groundbreaking research on the structurally analogous benzo[d]oxazol-2(3H)-one scaffold has provided the first potent and selective small-molecule inhibitors of CDYL. nih.gov The key difference between these scaffolds is the substitution of the sulfur atom in the benzothiazole ring with an oxygen atom.

Through a structure-guided approach involving molecular docking and dynamic simulations, researchers identified benzo[d]oxazol-2(3H)-one analogs that effectively bind to the chromodomain of CDYL. nih.gov Further optimization led to the discovery of compound D03, which exhibited high selectivity and a strong binding affinity (KD: 0.5 μM) for CDYL. nih.gov Mechanistically, these inhibitors were shown to:

Engage with endogenous CDYL within cells in a dose-dependent manner. nih.gov

Perturb the recruitment of CDYL onto chromatin. nih.gov

Lead to the transcriptional derepression of CDYL's target genes. nih.gov

These findings are highly significant as they demonstrate that the benzo[d]thiazol-2(3H)-one core structure (in its oxazole (B20620) form) is a viable scaffold for targeting histone reader proteins. Given the close structural similarity, this research strongly suggests that this compound and its derivatives represent a promising, yet unexplored, class of compounds for the development of novel epigenetic modulators targeting CDYL.

Mechanistic Studies on Antimicrobial Activity (Antifungal, Antibacterial, Antiviral, Antitubercular)

Derivatives based on the 6-chlorobenzothiazole scaffold have demonstrated broad-spectrum antimicrobial properties. Studies have investigated their activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The development of new antimicrobial agents is critical due to the rise of drug-resistant strains, and benzothiazoles represent a promising class of compounds in this area.

Fungal Growth Inhibition Mechanisms

N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives have shown good inhibitory activity against several fungal species, including Candida albicans, Aspergillus niger, and Aspergillus flavus. While specific mechanistic studies on these particular compounds are emerging, the antifungal mechanisms of other heterocyclic compounds often involve the disruption of fungal cell integrity. nih.gov

Potential mechanisms include:

Cell Membrane Disruption: Many antifungal agents act by compromising the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components like soluble proteins and ions, and ultimately cell death. nih.gov

Inhibition of Ergosterol Biosynthesis: A common antifungal mechanism is the inhibition of enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.

Induction of Oxidative Stress: Compounds can induce the accumulation of reactive oxygen species (ROS), leading to oxidative damage to cellular components and inhibiting the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov

The observed activity of 6-chlorobenzothiazole derivatives suggests they likely interfere with one or more of these fundamental processes required for fungal growth and survival.

Bacterial Target Identification

Research into the antibacterial action of benzothiazole derivatives has led to the identification of specific molecular targets.

LD-Carboxypeptidase Inhibition: For a series of benzothiazolylthiazolidin-4-one derivatives, which includes structures with a 6-Cl substituent on the benzothiazole ring, in silico docking studies have predicted a likely mechanism of action. These studies suggest that the compounds inhibit LD-carboxypeptidase, an enzyme involved in the bacterial cell wall peptidoglycan synthesis, particularly in the formation of 3-3 cross-links. By inhibiting this enzyme, the derivatives disrupt cell wall integrity, leading to bacterial death.

DNA Gyrase Inhibition: As mentioned previously, certain tetrahydrobenzo[1,2-d]thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase. nih.gov This enzyme is essential for relieving torsional stress during DNA replication and is a well-established target for antibacterial drugs like fluoroquinolones. Inhibition of DNA gyrase by these thiazole compounds provides another distinct mechanism for their antibacterial effects. nih.gov

The ability of this chemical class to target different essential pathways—cell wall synthesis and DNA replication—highlights its potential for developing new antibacterial agents, including those effective against resistant strains. nih.gov

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

Compound/Derivative Class Target Organism Activity Metric Result Source
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Staphylococcus aureus (Gram +) MIC 12.5-100 µg/mL
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Escherichia coli (Gram -) MIC 12.5-100 µg/mL
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Candida albicans (Fungus) MIC 12.5-100 µg/mL
Thiazolidinone derivative with 6-Cl benzothiazole P. aeruginosa (Resistant) MIC 0.06 mg/mL
Thiazolidinone derivative with 6-Cl benzothiazole P. aeruginosa (Resistant) MBC 0.12 mg/mL
4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole derivatives E. coli DNA Gyrase Inhibition Low nanomolar nih.gov

Antioxidant Activity and Related Molecular Mechanisms

The antioxidant potential of chemical compounds is frequently evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. For benzothiazole derivatives, common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govijprajournal.com These tests help to quantify the antioxidant capacity, often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Studies on various benzothiazole derivatives have revealed key structure-activity relationships (SAR) that govern their antioxidant effects. For instance, the presence of hydroxyl (-OH) groups on the aromatic part of the molecule is a critical determinant of antioxidant activity. asianpubs.orgresearchgate.net The position of these hydroxyl groups also plays a crucial role; for example, catecholic (ortho-dihydroxy) functionalities have been shown to confer potent antioxidant capacity. nih.gov

The molecular mechanisms underpinning the antioxidant activity of these compounds are believed to involve either hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting antioxidant radical is a key factor in this process. In the SET mechanism, an electron is transferred from the antioxidant to the free radical, followed by proton transfer. Computational studies on hydroxy-2-arylbenzothiazole derivatives suggest that the introduction of strongly electron-withdrawing substituents, such as nitro (–NO2) and cyano (–CN) groups, can enhance antioxidant activity. asianpubs.orgresearchgate.net This is attributed to their influence on the electronic and structural properties of the molecule, such as lowering the ionization potential and increasing the softness of the molecule, which facilitates electron donation. asianpubs.orgresearchgate.net

While specific data for this compound derivatives is scarce, research on structurally related compounds, such as 6-substituted-2-arylbenzothiazoles, has demonstrated that substituents at the C-6 position of the benzothiazole ring are essential for antiproliferative and antioxidant activity. capes.gov.brnih.gov For example, a compound bearing a hydroxy group on the 2-arylbenzothiazole core and an amino protonated group at the C-6 position showed promising antioxidative activity in DPPH, ABTS, and FRAP assays. capes.gov.brnih.gov

The following tables summarize findings for various benzothiazole derivatives, illustrating the range of antioxidant activities observed in different assays. It is important to note that these data are for general benzothiazole derivatives and not specifically for derivatives of this compound.

Table 1: DPPH Radical Scavenging Activity of Selected Benzothiazole Derivatives

CompoundConcentration% InhibitionIC50 (µg/mL)Reference
Benzothiazole-Thiazolidinone Derivative 7a--151.94 ijprajournal.com
Benzothiazole-Thiazolidinone Derivative 7b--106.59 ijprajournal.com
6-Ammonium-2-(2-hydroxyphenyl)benzothiazole 5f--- capes.gov.brnih.gov
Ascorbic Acid (Standard)--28.02 ijprajournal.com

Table 2: Hydroxyl Radical Scavenging Activity of Selected Benzothiazole Derivatives

Compound% HRSAIC50 (µg/mL)Reference
Benzothiazole-Thiazolidinone Derivative 7a-151.94 ijprajournal.com
Benzothiazole-Thiazolidinone Derivative 7b-106.59 ijprajournal.com
Benzothiazole-Thiazolidinone Derivative 7c-217.38 ijprajournal.com
Benzothiazole-Thiazolidinone Derivative 7d-292.75 ijprajournal.com
Benzothiazole-Thiazolidinone Derivative 7e-197.06 ijprajournal.com
Ascorbic Acid (Standard)-28.02 ijprajournal.com

Advanced Research Applications and Future Perspectives for Benzothiazolone Chemistry

Rational Design of Chemical Probes for Biological Systems

The rational design of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. The benzothiazole (B30560) scaffold is a privileged structure in drug design, and its derivatives are frequently used as starting points for developing targeted probes. nih.govmdpi.com For 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one, the presence of a chlorine atom at the 6-position and an ethyl group at the 3-position offers specific steric and electronic properties that could be exploited for rational probe design.

The chlorine atom, being an electron-withdrawing group, can influence the molecule's interaction with biological targets and can serve as a handle for further functionalization. The ethyl group at the nitrogen atom provides a stable lipophilic moiety. A rational design approach for developing a chemical probe from this compound would involve computational modeling and docking studies to predict interactions with specific protein targets, such as kinases or enzymes implicated in disease. uq.edu.au For instance, studies on related 6-chlorobenzothiazole derivatives have shown their potential as targeted agents in cancer cell lines, suggesting that the 6-chloro substitution is a key feature for biological activity. nih.govuq.edu.au The design process would focus on introducing reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to the core structure without compromising its binding affinity, allowing for visualization or target identification.

Development of Multi-Functional and Hybrid Chemical Scaffolds

The development of multi-functional compounds, which can interact with multiple biological targets, is a growing trend in medicinal chemistry. nih.gov The benzothiazolone core of this compound is an ideal platform for creating such hybrid molecules. The structure possesses multiple sites for chemical modification, allowing for the incorporation of other pharmacologically active fragments.

For example, the benzothiazole ring system is known to be present in compounds with a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. By strategically combining the this compound scaffold with other known bioactive moieties, it is conceivable to develop hybrid compounds with synergistic or dual modes of action. Research on other benzothiazine derivatives has demonstrated the successful creation of multifunctional agents with applications as, for instance, carbonic anhydrase inhibitors and antimicrobial agents. nih.gov

Table 1: Potential Hybrid Scaffolds Based on the Benzothiazolone Core

Hybrid Moiety Potential Combined Activity Rationale
Pyrazole (B372694) Anti-inflammatory, Anticancer The pyrazole ring is a component of clinically used anti-inflammatory drugs like celecoxib. nih.gov
Thiazole (B1198619) Anticancer, Antimicrobial Thiazole derivatives have shown broad-spectrum pharmacological activities. mdpi.com

This table is illustrative and based on the known activities of related heterocyclic compounds.

Integration with Advanced Delivery Systems (e.g., Nanocarriers)

The effective delivery of therapeutic agents to their target sites is a major challenge in pharmacology. Advanced delivery systems, such as nanocarriers, offer a promising solution by improving the bioavailability, stability, and targeted delivery of drugs. While no specific studies on the encapsulation of this compound in nanocarriers have been reported, the physicochemical properties of the molecule suggest its suitability for such applications.

Nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are designed to encapsulate hydrophobic or poorly water-soluble compounds. Given the aromatic and alkylated nature of this compound, it is likely to have limited aqueous solubility, making it a candidate for formulation within nanocarrier systems. The surface of these nanocarriers can be functionalized with targeting ligands to direct the compound to specific cells or tissues, thereby enhancing its therapeutic efficacy and reducing off-target effects.

Exploration in Non-Biomedical Fields (e.g., Advanced Materials, Imaging Agents)

The applications of benzothiazole derivatives extend beyond the biomedical field into materials science and imaging. The fused aromatic ring system of benzothiazoles gives rise to unique photophysical properties, making them suitable for use as fluorescent dyes and imaging agents. The specific substitutions on this compound would modulate its absorption and emission spectra, potentially leading to the development of novel imaging probes.

In the realm of advanced materials, benzothiazole moieties have been incorporated into polymers to create materials with enhanced thermal stability and specific electronic properties. The reactivity of the this compound structure could be harnessed to synthesize novel monomers for polymerization, leading to materials with tailored characteristics for applications in electronics or as high-performance coatings.

Environmental Fate and Degradation Studies (e.g., Biodegradation, Photodegradation)

The widespread use of industrial chemicals necessitates an understanding of their environmental fate and persistence. Benzothiazoles are known to enter the environment through various industrial and commercial products. The environmental degradation of this compound has not been specifically studied. However, research on related chlorinated aromatic compounds and benzothiazoles provides insights into its likely environmental behavior.

Chlorinated aromatic compounds can be subject to both biodegradation and photodegradation. The chlorine substituent on the benzene (B151609) ring can influence the rate and pathway of degradation. Microorganisms have been shown to degrade some chlorinated compounds under both aerobic and anaerobic conditions. Photodegradation, through the action of sunlight, can also contribute to the transformation of these molecules in the environment. Further research would be required to determine the specific degradation pathways and half-life of this compound to fully assess its environmental impact.

Strategic Directions for Sustainable Synthesis and Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The synthesis of benzothiazole derivatives has traditionally involved methods that may use harsh reagents or produce significant waste. Recent research has focused on developing more sustainable and environmentally benign approaches.

Future strategies for the synthesis of this compound and related compounds should prioritize the use of greener solvents, catalyst-free reactions, and energy-efficient techniques such as microwave irradiation. nih.gov For example, catalyst-free condensation reactions in aqueous media or under solvent-free conditions have been successfully employed for the synthesis of other substituted benzothiazoles. Adopting these green synthetic routes will be crucial for the sustainable development and future commercialization of this class of compounds.

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one, and how are intermediates purified?

Answer:
The synthesis typically involves Friedel-Crafts acylation of benzo[d]thiazol-2(3H)-one followed by reduction to introduce alkyl/acyl substituents at the 6-position . For example, 6-acyl intermediates (e.g., 6-(3-chloropropanoyl) derivatives) are synthesized via Friedel-Crafts conditions, then reduced to 6-alkyl derivatives using catalytic hydrogenation or other reducing agents . Purification often employs recrystallization from ethanol or methanol, as demonstrated in the isolation of 6-chloro-N-[4-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-yl] derivatives, where the product was filtered, washed, and recrystallized from spirit (ethanol) .

Advanced: How do structural modifications (e.g., linker length, substituents) influence σ receptor binding affinity and selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal three critical factors:

  • Linker length : Shorter linkers (e.g., 3-carbon chains) between the benzothiazolone core and cycloalkylamine rings enhance σ-1 receptor selectivity, while longer chains reduce binding affinity .
  • Substituents : Alkyl groups (e.g., ethyl) at the 3-position improve metabolic stability compared to acyl groups, which may undergo enzymatic hydrolysis. Chlorine at the 6-position increases lipophilicity and σ-1 affinity .
  • Cycloalkylamine ring size : Smaller rings (e.g., piperidine) favor σ-1 binding, whereas larger rings (e.g., azepane) shift selectivity toward σ-2 receptors .
    Binding affinity is evaluated using radioligand competition assays (e.g., ³H-pentazocine for σ-1, [³H]DTG for σ-2) in rat liver membranes .

Basic: What spectroscopic and crystallographic methods are used to confirm the molecular structure?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1640 cm⁻¹, C-Cl at ~690 cm⁻¹) .
  • NMR : ¹H NMR confirms regioselectivity (e.g., aromatic proton splitting patterns at δ 6.50–7.30 ppm) and substitution effects .
  • X-ray crystallography : Resolves bond lengths (mean C–C = 0.002 Å) and dihedral angles, critical for validating stereochemistry and crystal packing .
  • HRMS : Provides exact mass confirmation (e.g., FABMS m/z 536 for a chlorophenyl derivative) .

Advanced: How can computational methods (e.g., DFT) predict electronic and thermodynamic properties of derivatives?

Answer:
Density functional theory (DFT) and ab initio methods calculate:

  • HOMO-LUMO gaps : To assess reactivity and charge transfer properties .
  • Vibrational spectra : Matches experimental IR data to validate conformer stability .
  • Thermodynamic parameters : Gibbs free energy and enthalpy of formation predict synthetic feasibility .
    For example, conformational analysis of 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl) derivatives identified the most stable conformer using B3LYP/6-31G(d) basis sets .

Advanced: How should researchers address contradictions in biological activity data across derivatives?

Answer:

  • Control experiments : Compare binding assays under identical conditions (e.g., rat liver membranes vs. transfected cells) .
  • Statistical validation : Use ANOVA or t-tests to assess significance of IC₅₀ differences .
  • Metabolite profiling : HPLC with radioactivity detection (e.g., Agilent 1200 system) identifies degradation products that may skew activity results .
  • Computational docking : Models ligand-receptor interactions to rationalize affinity discrepancies (e.g., steric clashes with σ-2 receptor pockets) .

Basic: What intermediates are critical in synthesizing this compound derivatives?

Answer:
Key intermediates include:

  • 6-Acylbenzothiazolones : Synthesized via Friedel-Crafts acylation, serving as precursors for alkyl derivatives .
  • 3-Ethylbenzothiazolone : Prepared by alkylation of the parent heterocycle using ethyl halides under basic conditions .
  • Halogenated intermediates : For example, 6-chloro derivatives are functionalized via nucleophilic aromatic substitution or cross-coupling reactions .

Advanced: What strategies improve pharmacokinetic properties (e.g., metabolic stability) of this compound?

Answer:

  • Fluorine incorporation : 3-(3-Fluoropropyl) derivatives reduce metabolic degradation by cytochrome P450 enzymes, as shown in PET radioligand studies .
  • Prodrug design : Esterification of hydroxyl groups enhances solubility and bioavailability .
  • Metabolite identification : Use HPLC-MS to track in vitro metabolites (e.g., rat liver microsomes) and modify susceptible sites .

Basic: How is regioselectivity achieved in the synthesis of substituted benzothiazolones?

Answer:

  • Directed acylation : Electron-donating groups (e.g., -OCH₃) direct Friedel-Crafts reactions to specific positions .
  • Protecting groups : Temporary protection of reactive sites (e.g., NH with Boc) ensures selective functionalization .
  • Microwave-assisted synthesis : Enhances reaction efficiency and regioselectivity in heterocyclic ring formation .

Advanced: What photochemical reactions are relevant to benzothiazolone derivatives?

Answer:

  • Photoisomerization : Under UV light, isothiazol-3(2H)-one derivatives undergo ring contraction/expansion to form thiazol-2(3H)-ones, useful in photo-responsive materials .
  • [3 + 2] Cycloadditions : React with azomethine ylides to generate bioactive spirocyclic compounds .

Advanced: How can hydrogenation conditions affect the synthesis of dihydrobenzothiazolone derivatives?

Answer:

  • Catalyst selection : 10% Pd/C under 35 psi H₂ selectively reduces nitro groups to amines without over-reducing the thiazolone ring .
  • Solvent optimization : Ethanol/THF (3:1) mixtures improve solubility and reaction homogeneity .
  • Temperature control : Room-temperature hydrogenation minimizes side reactions (e.g., ring opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.